molecular formula C6H10O2 B586708 Ethyl Cyclopropylcarboxylate-d5 (Major) CAS No. 1794783-51-9

Ethyl Cyclopropylcarboxylate-d5 (Major)

Katalognummer: B586708
CAS-Nummer: 1794783-51-9
Molekulargewicht: 119.175
InChI-Schlüssel: LDDOSDVZPSGLFZ-ZDGANNJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl Cyclopropylcarboxylate-d5 (Major) is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry. The molecular formula for Ethyl Cyclopropylcarboxylate-d5 is C6H5D5O2, and it has a molecular weight of 119.17 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl Cyclopropylcarboxylate-d5 can be synthesized through several methods. One common method involves the reaction of ethylene with ethyl diazoacetate in the presence of a gold catalyst. This reaction proceeds via a carbene transfer mechanism, resulting in the formation of the cyclopropane ring . The reaction conditions typically include the use of IPrAuCl/NaBArF4 as the catalyst at room temperature.

Another method involves the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These methods often require specific reagents and conditions, such as the use of strong bases or reducing agents.

Industrial Production Methods

Industrial production of Ethyl Cyclopropylcarboxylate-d5 typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl Cyclopropylcarboxylate-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the cyclopropane ring into a more reactive intermediate, such as a cyclopropyl ketone.

    Reduction: Reduction reactions can open the cyclopropane ring, leading to the formation of linear or branched products.

    Substitution: The ester group in Ethyl Cyclopropylcarboxylate-d5 can undergo nucleophilic substitution reactions, resulting in the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce linear alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Ethyl Cyclopropylcarboxylate-d5 is widely used in scientific research due to its unique properties. Some applications include:

Wirkmechanismus

The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to track the compound’s behavior in different environments. In biological systems, the deuterium atoms can influence metabolic pathways, providing insights into the compound’s transformation and utilization.

Vergleich Mit ähnlichen Verbindungen

Ethyl Cyclopropylcarboxylate-d5 can be compared with other similar compounds, such as:

Ethyl Cyclopropylcarboxylate-d5 stands out due to its deuterium content, making it particularly valuable in research applications where isotopic labeling is required.

Eigenschaften

CAS-Nummer

1794783-51-9

Molekularformel

C6H10O2

Molekulargewicht

119.175

IUPAC-Name

ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D

InChI-Schlüssel

LDDOSDVZPSGLFZ-ZDGANNJSSA-N

SMILES

CCOC(=O)C1CC1

Synonyme

Cyclopropanecarboxylic Acid Ethyl Ester-d5;  Ethyl Cyclopropanecarboxylate-d5;  NSC 60696-d5; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.